molecular formula C16H11NO4 B5177040 (4-Cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate

(4-Cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B5177040
M. Wt: 281.26 g/mol
InChI Key: YEMTWWQKPITOJF-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate is an organic compound that features a benzodioxole ring fused with a carboxylate ester and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate typically involves the esterification of 1,3-benzodioxole-5-carboxylic acid with (4-cyanophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for labeling and tracking within biological systems.

Medicine

In medicine, this compound has potential applications in the development of pharmaceuticals. It can serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with therapeutic properties.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methyl 1,3-benzodioxole-5-carboxylate
  • (4-Methoxyphenyl)methyl 1,3-benzodioxole-5-carboxylate
  • (4-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate

Uniqueness

(4-Cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

(4-cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c17-8-11-1-3-12(4-2-11)9-19-16(18)13-5-6-14-15(7-13)21-10-20-14/h1-7H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMTWWQKPITOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327545
Record name (4-cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

452950-73-1
Record name (4-cyanophenyl)methyl 1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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